6-Fluorohexylamine
Overview
Description
6-Fluorohexylamine is a hydrocarbon that has been shown to be toxic to animals and humans . The biological properties of this compound have been shown to be activated by pest control, aliphatic, and nucleus .
Synthesis Analysis
A reliable and automated synthesis of 6-[18F]fluoro-L-DOPA, a radiotracer widely used in the diagnosis of a range of diseases, has been reported . This optimized radiosynthesis proved to be highly reliable and compatible with different types of automated radiosynthesizers .Molecular Structure Analysis
The chemical formula of this compound is C6H14FN . It has a molecular weight of 119.18 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 119.18 g/mol . It is a hydrocarbon . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Positron Emission Tomography (PET) Imaging and Neurochemistry
- Cerebral Metabolism of Fluorinated Compounds : Studies have explored the cerebral metabolism of fluorinated compounds like 6-Fluorohexylamine derivatives in the human brain. These compounds are valuable for PET imaging, as they provide insights into the brain's dopamine metabolism and the kinetics of these fluorinated compounds in various brain regions (Wahl et al., 1994).
- PET Kinetics and Dopaminergic Function : this compound derivatives have been used in PET studies to assess dopaminergic function in primates, offering valuable data on the brain's response to treatments and the integrity of dopaminergic mechanisms (Jordan et al., 1997).
Biological Probes and Fluorescence
- Environment-Sensitive Fluorophores : Some fluorinated compounds like 6-N,N-dimethylamino-2,3-naphthalimide, closely related to this compound, serve as environment-sensitive biological probes. Their fluorescence properties change in response to environmental polarity, making them useful in studying protein-protein interactions and cellular processes (Vázquez et al., 2005).
Herbicide Biodegradation
- Fluroxypyr Degradation : Research on the degradation of fluroxypyr, a compound related to this compound, has been conducted to understand its environmental impact. This research is crucial for understanding the ecological behavior of such fluorinated herbicides (Tao & Yang, 2011).
Radiofluorination and Radiopharmaceuticals
- Radiosynthesis of Fluorinated Compounds : Advances in the radiosynthesis of this compound derivatives have been made, improving their application in PET imaging and neurologic studies. This research contributes to the development of more efficient and higher-quality radiopharmaceuticals (Wagner et al., 2009).
Fluorine Chemistry in Biomedical Applications
- Fluorinated Compounds in Drug Metabolism : The unique properties of fluorinated compounds, including this compound derivatives, have been studied for their role in drug metabolism and their potential use in medical diagnoses (Wiebe, 2001).
Agricultural Chemistry
- Synthesis of Pyrimidinyloxybenzylamine Herbicides : Research into the synthesis of pyrimidinyloxybenzylamine herbicides, which involve key intermediates related to this compound, highlights the compound's significance in the development of agricultural chemicals (Qi-sun, 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-fluorohexan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN/c7-5-3-1-2-4-6-8/h1-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEOTIKUFDLLHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCF)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196786 | |
Record name | 6-Fluoro-1-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463-03-6 | |
Record name | Hexylamine, 6-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluoro-1-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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